1,5,5,6,6,10-Hexachlorodecane
Overview
Description
1,5,5,6,6,10-Hexachlorodecane is a chlorinated hydrocarbon with the molecular formula C10H16Cl6 . This compound is characterized by the presence of six chlorine atoms attached to a decane backbone. It is commonly used as a reference standard in environmental testing and analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5,6,6,10-Hexachlorodecane typically involves the chlorination of decane. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions on the decane molecule. The reaction conditions often include the use of chlorine gas and a suitable solvent, such as nonane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of decane in a controlled environment to achieve high yields and purity. The product is then purified and formulated into solutions for various applications .
Chemical Reactions Analysis
Types of Reactions
1,5,5,6,6,10-Hexachlorodecane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or acids.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution: Formation of chlorinated alcohols or amines.
Reduction: Formation of less chlorinated hydrocarbons.
Oxidation: Formation of chlorinated alcohols or acids.
Scientific Research Applications
1,5,5,6,6,10-Hexachlorodecane has several applications in scientific research, including:
Environmental Analysis: Used as a reference standard for the detection and quantification of chlorinated hydrocarbons in environmental samples.
Chemistry: Employed in studies of reaction mechanisms and kinetics involving chlorinated hydrocarbons.
Biology and Medicine: Investigated for its potential effects on biological systems and its role as a model compound in toxicological studies.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5,5,6,6,10-Hexachlorodecane involves its interaction with biological membranes and enzymes. The compound can disrupt membrane integrity and interfere with enzyme function, leading to various biological effects. The molecular targets include membrane lipids and proteins, which are affected by the compound’s lipophilic nature and chlorine content.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,5,5,6,6,10-Hexachlorodecane is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it exhibits different reactivity and biological effects, making it valuable for specific applications in environmental and toxicological studies .
Properties
IUPAC Name |
1,5,5,6,6,10-hexachlorodecane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Cl6/c11-7-3-1-5-9(13,14)10(15,16)6-2-4-8-12/h1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXBVJBVCUQCGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC(C(CCCCCl)(Cl)Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872693 | |
Record name | 1,5,5,6,6,10-Hexachlorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90943-97-8 | |
Record name | 1,5,5,6,6,10-Hexachlorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5,5,6,6,10-hexachlorodecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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